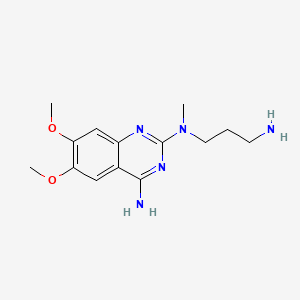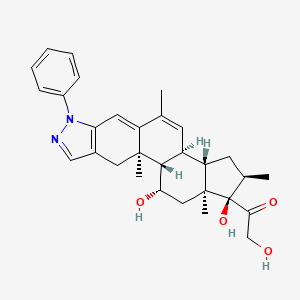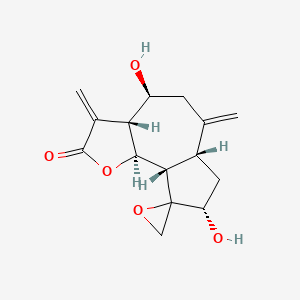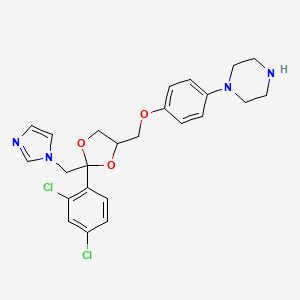
gamma-Decalactone
Vue d'ensemble
Description
δ-Décalactone: est un composé chimique classé comme lactone, qui se produit naturellement dans divers fruits et produits laitiers à l'état de traces . Il est connu pour son arôme agréable, souvent décrit comme noisette avec une touche fruitée. Ce composé est largement utilisé dans les industries alimentaire, polymère et agricole en raison de ses propriétés aromatisantes .
Mécanisme D'action
Target of Action
Gamma-Decalactone (γ-Decalactone) is a lactone and aroma compound with the chemical formula C10H18O2 . It primarily targets the fatty acid desaturase FaFAD1 , a gene specifically expressed in ripe fruits . This gene controls γ-decalactone production in ripening fruit .
Mode of Action
The interaction of γ-Decalactone with its target, FaFAD1, is crucial for its biosynthesis. The expression of FaFAD1 fully correlates with the presence of γ-decalactone . Additionally, the level of expression of FaFAH1, a gene with similarity to cytochrome p450 hydroxylases, significantly correlates with the content of γ-decalactone . This suggests that the product of this gene also has a regulatory role in the biosynthetic pathway of lactones .
Biochemical Pathways
The biosynthesis of γ-Decalactone in fruits proceeds through the hydration of unsaturated fatty acids . In this proposed model, the enzyme FaFAD1 catalyzes the conversion of oleic acid (18:1) to linoleic acid (18:2) by introducing a double bond at the Δ12 . This process is part of the larger volatile organic compound (VOC) biosynthesis pathway, which is essential for the genetic improvement of fruit flavor .
Result of Action
The result of γ-Decalactone’s action is the production of a compound with an intense peach flavor, naturally present in many fruits and fermentations . It is particularly important in the formulation of peach, apricot, and strawberry flavorants for drinks, food, personal care products, pharmaceutical drugs, and household goods .
Action Environment
The production of γ-Decalactone is influenced by several environmental factors. For instance, the efficiency of lactone synthesis is determined by the growth rate of microorganisms, which can be affected by substrate concentration, medium mixing intensity, and pH . Optimal lactone biosynthesis occurs at a constant pH of 7, a variable mixing speed in the range of 200–500 rpm, and a substrate concentration at the level of 75 g/L .
Analyse Biochimique
Biochemical Properties
Gamma-Decalactone biosynthesis in fruits like strawberries involves a combination of genetic mapping, RNA-Seq, and eQTL analyses . The fatty acid desaturase FaFAD1 and the enzyme FaFAH1, which has similarity to cytochrome p450 hydroxylases, are key players in the biosynthesis of this compound .
Cellular Effects
The production of this compound is controlled at the cellular level, with the expression of the FaFAD1 gene correlating with the presence of this compound . The level of expression of FaFAH1 also significantly correlates with the content of this compound .
Molecular Mechanism
The molecular mechanism of this compound production involves the enzymatic activities of FaFAD1 and FaFAH1 . These enzymes participate in the biosynthetic pathway of lactones, contributing to the formation of this compound .
Temporal Effects in Laboratory Settings
The production of this compound in laboratory settings is influenced by the expression levels of the FaFAD1 and FaFAH1 genes
Metabolic Pathways
This compound is involved in the metabolic pathways of lactone biosynthesis . It interacts with enzymes such as FaFAD1 and FaFAH1, which play crucial roles in these pathways .
Méthodes De Préparation
Voies de synthèse et conditions de réaction:
Synthèse chimique: La δ-décalactone peut être synthétisée par l'oxydation de Baeyer–Villiger de la delfone. Cette réaction implique l'oxydation des cétones en esters ou lactones à l'aide de peroxydes ou de peracides.
Production biologique: Elle peut également être produite à partir de biomasse par hydrogénation de la 6-pentyl-α-pyrone.
Méthodes de production industrielle:
Conversion microbienne: Cette méthode utilise des micro-organismes pour convertir les acides gras hydroxylés en δ-décalactone.
Synthèse chimique: La méthode d'oxydation de Baeyer–Villiger est également utilisée en milieu industriel en raison de son efficacité à produire de la δ-décalactone à partir de la delfone.
Analyse Des Réactions Chimiques
Types de réactions:
Réduction: Elle peut être réduite en ses alcools correspondants dans des conditions appropriées.
Substitution: La δ-décalactone peut participer à des réactions de substitution, en particulier en présence de nucléophiles.
Réactifs et conditions courants:
Réduction: Les catalyseurs d'hydrogénation tels que le palladium sur carbone peuvent être utilisés pour la réduction de la δ-décalactone.
Substitution: Les nucléophiles comme les alcools ou les amines peuvent être utilisés dans les réactions de substitution.
Principaux produits:
Oxydation: Le principal produit de l'oxydation de Baeyer–Villiger de la delfone est la δ-décalactone.
Réduction: La réduction de la δ-décalactone donne ses alcools correspondants.
Substitution: Les réactions de substitution peuvent donner divers dérivés de la δ-décalactone en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie:
Synthèse de polymères: La δ-décalactone est utilisée dans la synthèse de polymères et de copolymères biodégradables.
Agent aromatisant: Elle est largement utilisée comme agent aromatisant dans l'industrie alimentaire en raison de son arôme agréable.
Biologie:
Études microbiennes: La δ-décalactone est utilisée dans les études impliquant des processus de conversion microbienne et de biotransformation.
Médecine:
Systèmes d'administration de médicaments: En raison de sa biocompatibilité, la δ-décalactone est étudiée pour son utilisation dans les systèmes d'administration de médicaments et les fils chirurgicaux résorbables.
Industrie:
Agriculture: Elle est utilisée dans les formulations agricoles pour améliorer la saveur et l'arôme des produits.
Cosmétiques: La δ-décalactone est utilisée dans l'industrie cosmétique pour ses propriétés parfumantes.
Mécanisme d'action
Cibles moléculaires et voies:
Composés aromatiques: La δ-décalactone interagit avec les récepteurs olfactifs, contribuant à son arôme caractéristique.
Biotransformation: Dans les systèmes microbiens, la δ-décalactone est produite par la biotransformation d'acides gras hydroxylés par des enzymes spécifiques comme la linoléate 13-hydratase.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: δ-Decalactone is used in the synthesis of biodegradable polymers and copolymers.
Flavoring Agent: It is widely used as a flavoring agent in the food industry due to its pleasant aroma.
Biology:
Microbial Studies: δ-Decalactone is used in studies involving microbial conversion and biotransformation processes.
Medicine:
Drug Delivery Systems: Due to its biocompatibility, δ-Decalactone is explored for use in drug delivery systems and resorbable surgical threads.
Industry:
Comparaison Avec Des Composés Similaires
Composés similaires:
γ-Décalactone: Une autre lactone avec un arôme de pêche, utilisée de manière similaire dans les industries alimentaire et cosmétique.
ε-Décalactone: Utilisée dans la synthèse de polymères et ayant des applications similaires dans l'industrie alimentaire.
ω-Pentadécalactone: Utilisée dans la synthèse de polymères biodégradables et ayant des applications dans le domaine médical.
Unicité:
Propriétés
IUPAC Name |
5-hexyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-9-7-8-10(11)12-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYYFLINQYPWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022109 | |
| Record name | gamma-Decanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a fruity, peach-like odour | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
114.00 to 116.00 °C. @ 0.50 mm Hg | |
| Record name | xi-5-Hexyldihydro-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037217 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.955 | |
| Record name | gamma-Decalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/452/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.00512 [mmHg] | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10631 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
706-14-9, 2825-92-5 | |
| Record name | γ-Decalactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decan-4-olide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Decanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Decanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 5-hexyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Decanolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decan-4-olide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Decanolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-DECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HLS05KP9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary method for producing natural gamma-decalactone?
A1: Natural GDL is primarily produced through the biotransformation of ricinoleic acid, the main component of castor oil, by specific microorganisms, particularly yeasts like Yarrowia lipolytica. [, , , , , , , ]
Q2: How does the yeast Yarrowia lipolytica convert ricinoleic acid into this compound?
A2: Y. lipolytica utilizes peroxisomal β-oxidation to degrade ricinoleic acid. This multi-step process involves four key enzymes and ultimately leads to the formation of 4-hydroxydecanoic acid, the direct precursor of GDL. [, , ]
Q3: Is the lactonization process, converting 4-hydroxydecanoic acid to GDL, fully understood?
A3: While the exact mechanism of lactonization remains unclear, research suggests it might occur both within the peroxisome and outside, possibly involving specific enzymes. [, ]
Q4: Does oxygen availability impact GDL production by Yarrowia lipolytica?
A4: Yes, oxygen plays a crucial role in GDL production. Adequate oxygen supply is essential for optimal β-oxidation enzyme activity and efficient biotransformation of ricinoleic acid. Studies have shown that varying dissolved oxygen concentrations can significantly affect GDL yield. [, , ]
Q5: Are there alternative microbial sources for GDL production besides Yarrowia lipolytica?
A5: Yes, other yeasts like Sporidiobolus salmonicolor, Pichia guilliermondii, and even the brown-rot basidiomycete Piptoporus soloniensis have been reported to produce GDL. [, , , , ]
Q6: Can the efficiency of GDL production be improved?
A6: Research exploring strain optimization through mutagenesis and genetic engineering aims to enhance GDL productivity. Additionally, optimizing culture conditions like pH, substrate concentration, and aeration, as well as employing techniques like fed-batch fermentation, can significantly improve yields. [, , , , ]
Q7: How does the accumulation of GDL affect the producing yeast cells?
A7: GDL can exhibit toxic effects on yeast cells at higher concentrations, potentially impacting cell growth and viability. This toxicity has been linked to interactions with cell membranes and alterations in membrane fluidity and permeability. []
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol.
Q9: What are the key spectroscopic characteristics of this compound?
A9: GDL can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods help determine its structure and purity. [, , , , ]
Q10: Can the origin of this compound be determined analytically?
A10: Yes, Gas Chromatography Combustion/Pyrolysis Isotope Ratio Mass Spectrometry (GC-C/P-IRMS) allows for the differentiation between synthetic and naturally-sourced GDL by analyzing stable isotope ratios, specifically δ2H and δ13C values. []
Q11: What are the primary applications of this compound?
A11: GDL is widely used as a flavoring agent in various food products, including beverages, candy, and baked goods, due to its pleasant peach-like aroma. It also finds application in the fragrance industry for perfumes and cosmetics. [, , ]
Q12: Are there any challenges associated with incorporating this compound into products?
A12: GDL's volatility and sensitivity to degradation during processing and storage can pose challenges. Microencapsulation techniques using carriers like maltodextrin and gum Arabic have been explored to enhance its stability and controlled release. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S,5R,8R,9S,10R,13S,14S,16R,17R)-3,16-dihydroxy-17-[(1S)-1-[(2S,3S,5R)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-1,2,3,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-4-one](/img/structure/B1669945.png)







